(1R,1'R)-1,1'-Biisoindoline

Description

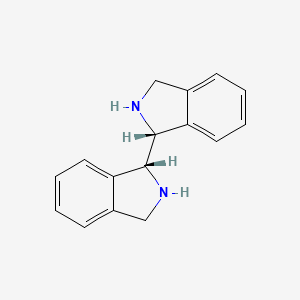

(1R,1'R)-1,1'-Biisoindoline is a chiral bicyclic diamine composed of two isoindoline moieties connected via a single bond, with R-configuration at both stereocenters. Its rigid framework and stereochemical configuration make it valuable in asymmetric catalysis, pharmaceutical synthesis, and materials science.

Properties

Molecular Formula |

C16H16N2 |

|---|---|

Molecular Weight |

236.31 g/mol |

IUPAC Name |

(1R)-1-[(1R)-2,3-dihydro-1H-isoindol-1-yl]-2,3-dihydro-1H-isoindole |

InChI |

InChI=1S/C16H16N2/c1-3-7-13-11(5-1)9-17-15(13)16-14-8-4-2-6-12(14)10-18-16/h1-8,15-18H,9-10H2/t15-,16-/m1/s1 |

InChI Key |

LDQOEBZLGBYEEX-HZPDHXFCSA-N |

Isomeric SMILES |

C1C2=CC=CC=C2[C@@H](N1)[C@H]3C4=CC=CC=C4CN3 |

Canonical SMILES |

C1C2=CC=CC=C2C(N1)C3C4=CC=CC=C4CN3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,1’R)-1,1’-Biisoindoline typically involves the use of chiral starting materials and catalysts to ensure the desired stereochemistry. One common method includes the diastereoselective addition of organometallic reagents to chiral imines and oxazolidines derived from ®-phenylglycinol . The reaction conditions often involve low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of (1R,1’R)-1,1’-Biisoindoline may involve continuous flow synthesis techniques, which offer advantages in terms of scalability and efficiency. These methods allow for the precise control of reaction parameters, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(1R,1’R)-1,1’-Biisoindoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenating agents and organometallic reagents are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various hydrogenated isoindoline compounds .

Scientific Research Applications

(1R,1’R)-1,1’-Biisoindoline has a wide range of applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

Industry: The compound is used in the development of advanced materials and as a catalyst in various industrial processes

Mechanism of Action

The mechanism of action of (1R,1’R)-1,1’-Biisoindoline involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic processes. Its stereochemistry plays a crucial role in determining its binding affinity and selectivity. The exact pathways involved depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

Structural Analogues

(1R,1'R)-1,1',2,2',3,3',4,4'-Octahydro-1,1'-Biisoquinoline (CAS 634180-49-7)

- Molecular Formula : C₁₈H₂₀N₂

- Molecular Weight : 264.36 g/mol

- Storage : Requires dark, inert atmosphere at 2–8°C.

- Hazards : H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation).

- Key Differences :

(1R,2R)-(+)-1,2-Diphenyl-1,2-Ethylenediamine (CAS 35132-20-8)

- Molecular Formula : C₁₄H₁₆N₂

- Molecular Weight : 212.29 g/mol

- Hazards : Similar to Biisoindoline, including skin/eye irritation (H315, H319) and respiratory toxicity (H335).

- Key Differences: Simpler ethylenediamine backbone with phenyl substituents.

Data Table: Comparative Properties

| Compound | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Hazards | Storage Conditions |

|---|---|---|---|---|---|

| (1R,1'R)-1,1'-Biisoindoline | Not provided | C₁₆H₁₈N₂* | ~238.34* | Likely H315, H319, H335 (inferred) | Likely inert, low temperature** |

| (1R,1'R)-Octahydro-Biisoquinoline | 634180-49-7 | C₁₈H₂₀N₂ | 264.36 | H302, H315, H319, H335 | 2–8°C, dark, inert atmosphere |

| (1R,2R)-Diphenyl-Ethylenediamine | 35132-20-8 | C₁₄H₁₆N₂ | 212.29 | H315, H319, H335 | Well-ventilated, tightly closed |

Estimated based on isoindoline (C₈H₉N) ×2 – 2H.

Functional and Pharmacological Differences

- Catalytic Applications: (1R,1'R)-Biisoindoline’s rigid structure enhances enantioselectivity in asymmetric hydrogenation compared to the more flexible (1R,2R)-Diphenyl-Ethylenediamine . The octahydro-biisoquinoline’s saturated rings may limit π-π interactions critical in certain catalytic systems.

Receptor Binding :

- highlights that stereochemistry (e.g., R vs. S configurations) in similar diamines significantly impacts σ1 receptor binding affinity and per-residue enthalpic contributions. This suggests (1R,1'R)-Biisoindoline’s stereochemistry could optimize receptor interactions in medicinal chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.